molecular formula C14H19Cl3N2O2 B8541901 (3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride

(3,5-dichlorophenyl)methyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride

Cat. No. B8541901
M. Wt: 353.7 g/mol
InChI Key: DUQMZDKNNNMIFQ-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A reaction mixture comprising of 3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate (947 mg, 2.269 mmol) and 4M HCl in dioxane (2.84 mL, 11.35 mmol) in DCM (5 mL) was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure to give the title compound as the hydrochloride salt;
Name
3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
Quantity
947 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]2[CH:25]=[C:24]([Cl:26])[CH:23]=[C:22]([Cl:27])[CH:21]=2)=[O:17])[CH2:12][CH2:11]1)=O)(C)(C)C.Cl.O1CCOCC1>C(Cl)Cl>[ClH:26].[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]2[CH:21]=[C:22]([Cl:27])[CH:23]=[C:24]([Cl:26])[CH:25]=2)=[O:17])[CH2:12][CH2:11]1 |f:4.5|

Inputs

Step One
Name
3,5-dichlorobenzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate
Quantity
947 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.84 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC1CCN(CC1)C(=O)OCC1=CC(=CC(=C1)Cl)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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